VU0463271 VU0463271 VU0463271 inhibits co-transporter KCC2.
Brand Name: Vulcanchem
CAS No.: 1391737-01-1
VCID: VC0546969
InChI: InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
SMILES: CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Molecular Formula: C19H18N4OS2
Molecular Weight: 382.5

VU0463271

CAS No.: 1391737-01-1

Inhibitors

VCID: VC0546969

Molecular Formula: C19H18N4OS2

Molecular Weight: 382.5

Purity: >98% (or refer to the Certificate of Analysis)

VU0463271 - 1391737-01-1

CAS No. 1391737-01-1
Product Name VU0463271
Molecular Formula C19H18N4OS2
Molecular Weight 382.5
IUPAC Name N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
Standard InChIKey DPONSKCACOZTGN-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Appearance Solid powder
Description VU0463271 inhibits co-transporter KCC2.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms VU0463271; VU-0463271; VU 0463271;
Reference 1: Agez M, Schultz P, Medina I, Baker DJ, Burnham MP, Cardarelli RA, Conway LC, Garnier K, Geschwindner S, Gunnarsson A, McCall EJ, Frechard A, Audebert S, Deeb TZ, Moss SJ, Brandon NJ, Wang Q, Dekker N, Jawhari A. Molecular architecture of potassium chloride co-transporter KCC2. Sci Rep. 2017 Nov 28;7(1):16452. doi: 10.1038/s41598-017-15739-1. PubMed PMID: 29184062; PubMed Central PMCID: PMC5705597.
2: Kelley MR, Deeb TZ, Brandon NJ, Dunlop J, Davies PA, Moss SJ. Compromising KCC2 transporter activity enhances the development of continuous seizure activity. Neuropharmacology. 2016 Sep;108:103-10. doi: 10.1016/j.neuropharm.2016.04.029. Epub 2016 Apr 21. PubMed PMID: 27108931; PubMed Central PMCID: PMC5337122.
3: Sivakumaran S, Cardarelli RA, Maguire J, Kelley MR, Silayeva L, Morrow DH, Mukherjee J, Moore YE, Mather RJ, Duggan ME, Brandon NJ, Dunlop J, Zicha S, Moss SJ, Deeb TZ. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo. J Neurosci. 2015 May 27;35(21):8291-6. doi: 10.1523/JNEUROSCI.5205-14.2015. PubMed PMID: 26019342; PubMed Central PMCID: PMC4444547.
4: Delpire E, Baranczak A, Waterson AG, Kim K, Kett N, Morrison RD, Daniels JS, Weaver CD, Lindsley CW. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4532-5. doi: 10.1016/j.bmcl.2012.05.126. Epub 2012 Jun 7. PubMed PMID: 22727639; PubMed Central PMCID: PMC3389279.
PubChem Compound 70690453
Last Modified Nov 11 2021
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